molecular formula C11H14FNO2 B13042207 (R)-3-(1-Amino-2-methylpropyl)-4-fluorobenzoicacidhcl

(R)-3-(1-Amino-2-methylpropyl)-4-fluorobenzoicacidhcl

Cat. No.: B13042207
M. Wt: 211.23 g/mol
InChI Key: MZCPNCODRHJANN-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-3-(1-Amino-2-methylpropyl)-4-fluorobenzoicacidhcl is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an amino group, a methyl group, and a fluorine atom attached to a benzoic acid backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(1-Amino-2-methylpropyl)-4-fluorobenzoicacidhcl typically involves multiple steps, starting from readily available starting materials. The synthetic route may include:

    Formation of the Benzoic Acid Derivative: The initial step involves the introduction of the fluorine atom onto the benzoic acid ring. This can be achieved through electrophilic aromatic substitution reactions using fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Introduction of the Amino Group: The amino group can be introduced through reductive amination reactions. This involves the reaction of the benzoic acid derivative with an appropriate amine, followed by reduction using reducing agents like sodium cyanoborohydride.

    Resolution of the Racemic Mixture: The final step involves the resolution of the racemic mixture to obtain the ®-enantiomer. This can be achieved through chiral chromatography or by using chiral resolving agents.

Industrial Production Methods

Industrial production of ®-3-(1-Amino-2-methylpropyl)-4-fluorobenzoicacidhcl may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

®-3-(1-Amino-2-methylpropyl)-4-fluorobenzoicacidhcl can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced to form amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions using nucleophiles like thiols or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Thiols, amines, and other nucleophiles.

Major Products Formed

The major products formed from these reactions include nitroso derivatives, nitro derivatives, amines, alcohols, and substituted benzoic acid derivatives.

Scientific Research Applications

®-3-(1-Amino-2-methylpropyl)-4-fluorobenzoicacidhcl has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-3-(1-Amino-2-methylpropyl)-4-fluorobenzoicacidhcl involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • ®-4-(1-Amino-2-methylpropyl)-2-fluorophenol
  • ®-4-(1-Amino-2-methylpropyl)benzonitrile hydrochloride
  • ®-6-(1-Amino-2-methylpropyl)pyridin-2-amine dihydrochloride

Uniqueness

®-3-(1-Amino-2-methylpropyl)-4-fluorobenzoicacidhcl is unique due to its specific structural features, including the position of the fluorine atom and the configuration of the amino group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H14FNO2

Molecular Weight

211.23 g/mol

IUPAC Name

3-[(1R)-1-amino-2-methylpropyl]-4-fluorobenzoic acid

InChI

InChI=1S/C11H14FNO2/c1-6(2)10(13)8-5-7(11(14)15)3-4-9(8)12/h3-6,10H,13H2,1-2H3,(H,14,15)/t10-/m1/s1

InChI Key

MZCPNCODRHJANN-SNVBAGLBSA-N

Isomeric SMILES

CC(C)[C@H](C1=C(C=CC(=C1)C(=O)O)F)N

Canonical SMILES

CC(C)C(C1=C(C=CC(=C1)C(=O)O)F)N

Origin of Product

United States

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